

Application Notes and Protocols: ENPP-1-IN-17 in Radiobiology Research

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Compound of Interest

Compound Name: *Enpp-1-IN-17*

Cat. No.: *B12391659*

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Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway, a critical component of the innate immune system's response to cancer. In the context of radiobiology, ionizing radiation induces DNA damage in tumor cells, leading to the release of cytosolic double-stranded DNA (dsDNA). This dsDNA is detected by cGAS, which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP, in turn, activates STING, triggering a downstream signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This process enhances anti-tumor immunity by promoting the recruitment and activation of immune cells, such as CD8+ T cells, to the tumor microenvironment.[1][2][3][4]

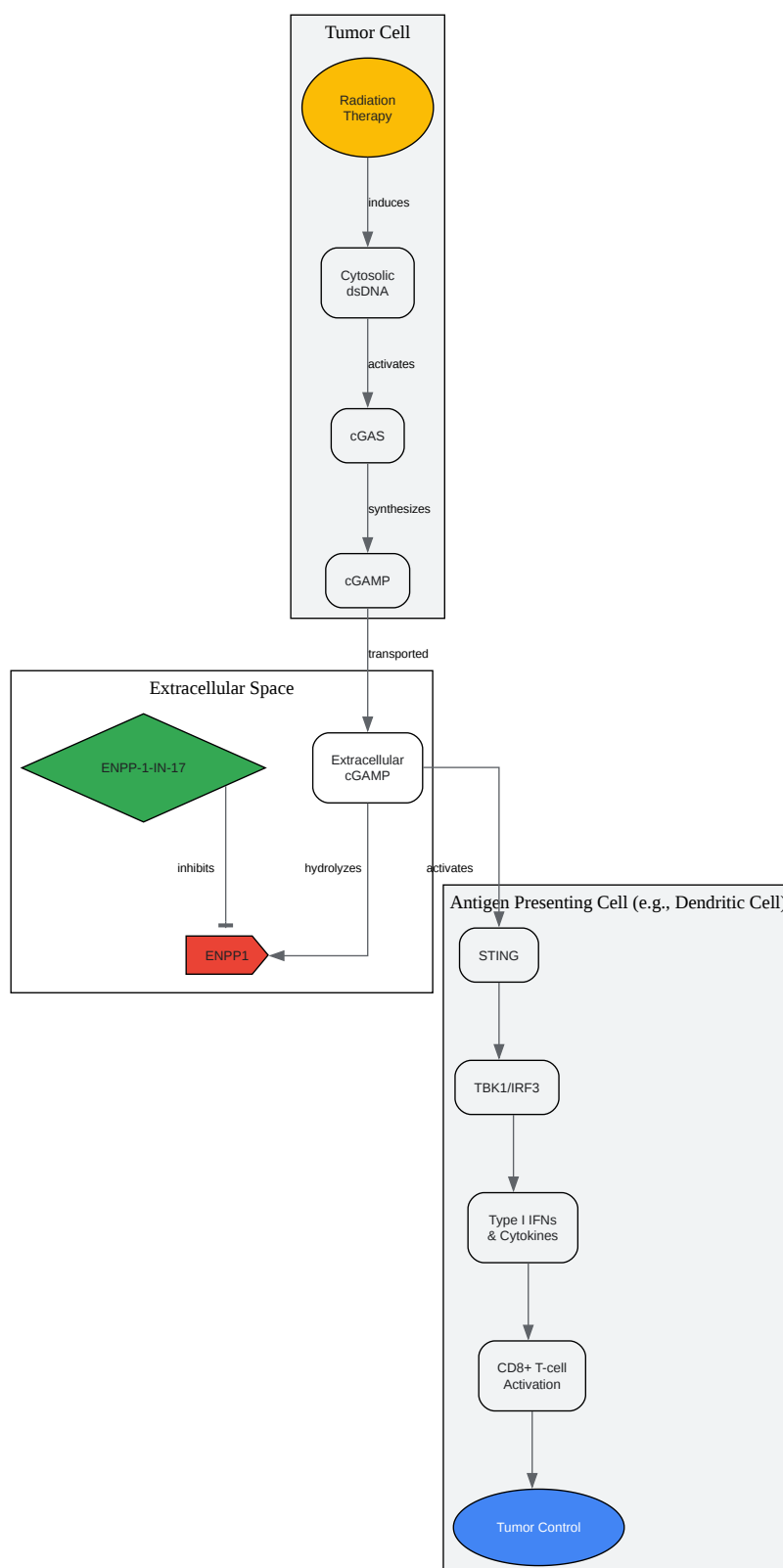
However, many tumors overexpress ENPP1, which hydrolyzes and degrades cGAMP, thereby dampening this crucial anti-tumor immune response and contributing to radioresistance.[5][6]

ENPP-1-IN-17 is a representative small molecule inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, **ENPP-1-IN-17** prevents the degradation of cGAMP, thus amplifying the STING-mediated immune response to radiation therapy.[7] This makes **ENPP-1-IN-17** a promising agent for combination therapy with radiation to improve tumor control, particularly by targeting ENPP1 expressed in the tumor stroma.[1][2][8]

Mechanism of Action

The combination of radiation therapy and **ENPP-1-IN-17** leverages the body's innate immune system to fight cancer. The workflow can be summarized as follows:

- Radiation Therapy: Induces dsDNA damage in tumor cells, leading to the accumulation of cytosolic dsDNA.
- cGAS Activation: Cytosolic dsDNA binds to and activates cGAS.
- cGAMP Synthesis: Activated cGAS synthesizes cGAMP.
- ENPP1 Inhibition: **ENPP-1-IN-17** blocks ENPP1, preventing the degradation of cGAMP.
- STING Activation: Elevated levels of cGAMP activate the STING pathway in both tumor and immune cells.
- Immune Response: STING activation leads to the production of type I IFNs and other cytokines, promoting the infiltration and activation of cytotoxic T lymphocytes (CTLs) that attack and kill tumor cells.



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Caption: Signaling pathway of **ENPP-1-IN-17** in combination with radiotherapy.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies involving ENPP1 inhibitors in radiobiology research.

Table 1: In Vitro Efficacy of ENPP1 Inhibitors

| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
|-----------------------------|-----------------------------|-----------|-------------|---------------------|
| Novel Phosphonate Inhibitor | ENPP1 Enzymatic Inhibition | - | 1.2 nM | [9] |
| VIR3 | cGAMP Hydrolysis Protection | HepG2 | 6.7 nM | |

Table 2: In Vivo Efficacy of ENPP1 Inhibitors in Combination with Radiotherapy

| Cancer Model | Mouse Strain | ENPP1 Inhibitor | Radiation Dose | Outcome | Reference |
|-------------------------------|--------------|----------------------------|--------------------|--|----------------------|
| Colorectal (MC38) | C57BL/6 | VIR3 | 12 Gy | Improved tumor control and survival | [8] |
| Colorectal (CT26) | BALB/c | VIR3 | 12 Gy | Improved tumor control and survival | [8] |
| Pancreatic (Pan02) | Syngeneic | Prodrug of Novel Inhibitor | Not Specified | Synergistic antitumor activity (TGI of 51% with combo vs 11% with inhibitor alone) | [9] |
| Triple-Negative Breast Cancer | Orthotopic | AVA-NP-695 | Fractionated Doses | Reduced local recurrence and metastasis | [10] |

Table 3: Pharmacokinetic Properties of a Novel ENPP1 Inhibitor and its Prodrug

| Compound | Species | Bioavailability | Reference |
|--------------|---------|-----------------|---------------------|
| Prodrug [II] | Mouse | 17% | [9] |
| Prodrug [II] | Rat | 40% | [9] |
| Prodrug [II] | Dog | 21% | [9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony after treatment with an ENPP1 inhibitor and/or radiation. It is a gold-standard method for determining radiosensitivity.

Materials:

- Cancer cell line of interest (e.g., MC38, CT26, Pan02)
- Complete cell culture medium
- **ENPP-1-IN-17** (or other ENPP1 inhibitor)
- 6-well plates
- Trypsin-EDTA
- Phosphate-buffered saline (PBS)
- Crystal violet staining solution (0.5% crystal violet in 25% methanol)
- Irradiator (X-ray or gamma-ray source)

Protocol:

- Cell Seeding:
 - Harvest exponentially growing cells and perform a cell count.
 - Seed a calculated number of cells (typically 200-1000 cells/well, depending on the radiation dose) into 6-well plates.
 - Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO₂.
- Treatment:
 - The following day, replace the medium with fresh medium containing **ENPP-1-IN-17** at the desired concentration or vehicle control.

- Incubate for a predetermined time (e.g., 24 hours) prior to irradiation.
- Irradiation:
 - Irradiate the plates with a single dose of radiation (e.g., 0, 2, 4, 6, 8 Gy).
- Colony Formation:
 - After irradiation, wash the cells with PBS and replace the medium with fresh complete medium.
 - Incubate the plates for 10-14 days to allow for colony formation.
- Staining and Counting:
 - Wash the colonies with PBS.
 - Fix and stain the colonies with crystal violet solution for 30 minutes.
 - Gently rinse the plates with water and allow them to air dry.
 - Count the number of colonies containing at least 50 cells.
- Data Analysis:
 - Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
 - Plot the SF against the radiation dose to generate a cell survival curve.

In Vitro γ H2AX Foci Formation Assay

This immunofluorescence-based assay is used to quantify DNA double-strand breaks (DSBs), a hallmark of radiation-induced DNA damage.

Materials:

- Cancer cell line of interest
- **ENPP-1-IN-17**

- Glass coverslips in 12- or 24-well plates
- Paraformaldehyde (4%)
- Triton X-100 (0.25%)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody: anti-phospho-histone H2A.X (Ser139) antibody
- Secondary antibody: fluorescently-conjugated anti-rabbit IgG
- DAPI (4',6-diamidino-2-phenylindole)
- Fluorescence microscope

Protocol:

- Cell Culture and Treatment:
 - Seed cells on coverslips and allow them to attach overnight.
 - Treat the cells with **ENPP-1-IN-17** or vehicle for the desired duration.
- Irradiation:
 - Irradiate the cells with the desired dose of radiation.
- Fixation and Permeabilization:
 - At various time points post-irradiation (e.g., 30 min, 2h, 24h), wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
 - Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
- Immunostaining:
 - Block non-specific antibody binding with blocking buffer for 1 hour.

- Incubate with the primary anti-γH2AX antibody overnight at 4°C.
- Wash with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
- Mounting and Imaging:
 - Counterstain the nuclei with DAPI.
 - Mount the coverslips on microscope slides.
 - Acquire images using a fluorescence microscope.
- Quantification:
 - Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

In Vivo Tumor Growth Delay Assay

This preclinical assay evaluates the efficacy of **ENPP-1-IN-17** in combination with radiotherapy in a living organism.

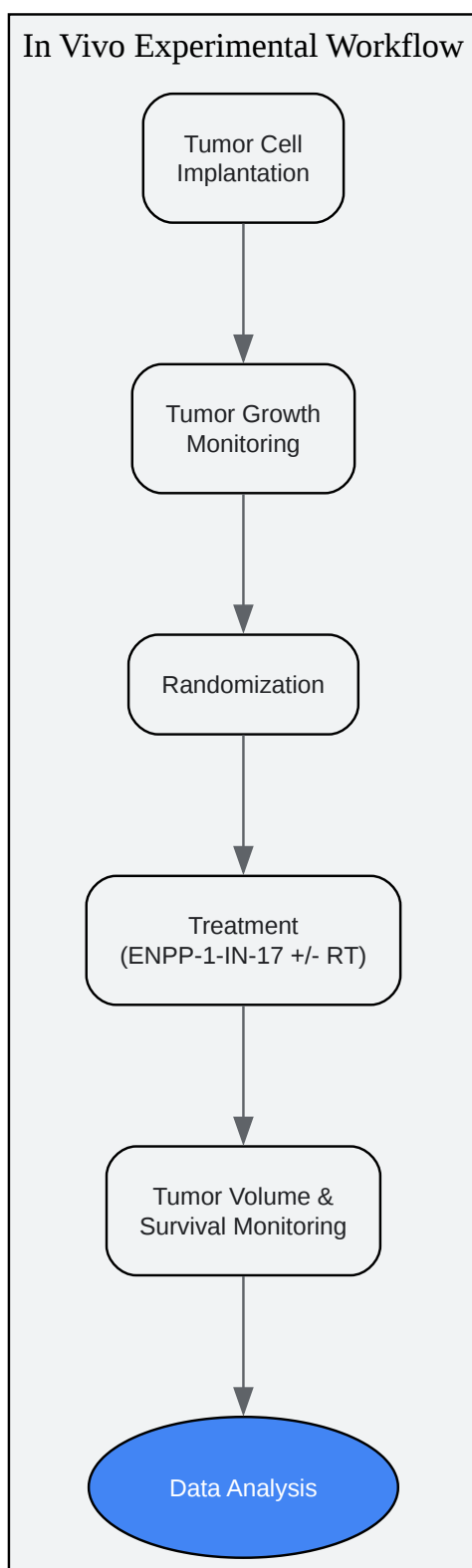
Materials:

- Syngeneic mouse model (e.g., C57BL/6 mice for MC38 tumors)
- Tumor cells (e.g., MC38)
- **ENPP-1-IN-17** formulated for in vivo administration (e.g., oral gavage)
- Calipers
- Animal irradiator

Protocol:

- Tumor Implantation:

- Inject a suspension of tumor cells (e.g., 1×10^6 MC38 cells) subcutaneously into the flank of the mice.
- Tumor Growth and Randomization:
 - Monitor tumor growth using calipers.
 - When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, **ENPP-1-IN-17** alone, Radiation alone, **ENPP-1-IN-17** + Radiation).
- Treatment Administration:
 - Begin administration of **ENPP-1-IN-17** or vehicle according to the planned schedule (e.g., daily oral gavage).
 - On the designated day, deliver a single dose of focal radiation (e.g., 12 Gy) to the tumors of the mice in the radiation groups.
- Monitoring and Data Collection:
 - Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
 - Monitor the mice for any signs of toxicity.
 - Continue monitoring until tumors reach a predetermined endpoint size or for survival analysis.
- Data Analysis:
 - Plot mean tumor growth curves for each group.
 - Perform statistical analysis to compare tumor growth delay and survival between the different treatment groups.



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Caption: General workflow for in vivo radiobiology studies with **ENPP-1-IN-17**.

Conclusion

ENPP-1-IN-17 and other ENPP1 inhibitors represent a promising strategy to enhance the efficacy of radiation therapy by overcoming a key mechanism of immune evasion in the tumor microenvironment. The protocols and data presented here provide a framework for researchers to investigate the therapeutic potential of this combination approach in various cancer models. Future research should focus on optimizing dosing and scheduling, identifying predictive biomarkers, and ultimately translating these findings into clinical applications for cancer patients.

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